molecular formula C27H23Cl2NO5 B12300862 (4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-L-proline

(4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-L-proline

Cat. No.: B12300862
M. Wt: 512.4 g/mol
InChI Key: XCXWGRIEJRFUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-L-proline is a synthetic compound that belongs to the class of proline derivatives. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,4-dichlorobenzyloxy substituent on the proline ring. This compound is often used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-L-proline typically involves multiple steps. One common method starts with the protection of the proline amino group using the Fmoc group. This is followed by the introduction of the 2,4-dichlorobenzyloxy substituent through a nucleophilic substitution reaction. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the removal of the Fmoc group or reduction of the dichlorobenzyloxy substituent.

    Substitution: Nucleophilic substitution reactions can replace the dichlorobenzyloxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Bases like sodium hydride or potassium carbonate in solvents such as DMF or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to deprotected or reduced forms of the compound.

Scientific Research Applications

(4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-L-proline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.

    Industry: Utilized in the production of specialized peptides and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-L-proline involves its interaction with specific molecular targets. The Fmoc group provides protection during peptide synthesis, allowing for selective reactions at other functional groups. The 2,4-dichlorobenzyloxy substituent can influence the compound’s reactivity and binding properties, potentially affecting its interaction with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (4R)-1-Fmoc-4-(2,4-dichlorobenzyl)-L-proline: Similar structure but lacks the oxygen atom in the substituent.

    (4R)-1-Fmoc-4-(2,4-dichlorophenyl)-L-proline: Similar structure but with a phenyl group instead of the benzyloxy group.

    (4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-D-proline: Enantiomer of the compound with different stereochemistry.

Uniqueness

(4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-L-proline is unique due to its specific combination of the Fmoc protecting group and the 2,4-dichlorobenzyloxy substituent. This combination provides distinct reactivity and binding properties, making it valuable in peptide synthesis and other research applications.

Properties

Molecular Formula

C27H23Cl2NO5

Molecular Weight

512.4 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H23Cl2NO5/c28-17-10-9-16(24(29)11-17)14-34-18-12-25(26(31)32)30(13-18)27(33)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,18,23,25H,12-15H2,(H,31,32)

InChI Key

XCXWGRIEJRFUKU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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